molecular formula C6H6BrIN2 B1292641 5-Bromo-3-iodo-6-methylpyridin-2-amine CAS No. 958357-86-3

5-Bromo-3-iodo-6-methylpyridin-2-amine

Cat. No. B1292641
M. Wt: 312.93 g/mol
InChI Key: PEDOOHCESFJXBX-UHFFFAOYSA-N
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Description

The compound "5-Bromo-3-iodo-6-methylpyridin-2-amine" is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar substitution patterns on the pyridine ring have been studied, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of halogenated pyridines can be complex due to the regioselectivity of the reactions involved. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, as demonstrated in the study of regioselectivity on similar compounds . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid shows the challenges and strategies in directing the substitution to the desired position on the pyridine ring . These studies suggest that the synthesis of "5-Bromo-3-iodo-6-methylpyridin-2-amine" would likely require careful consideration of the reaction conditions and choice of reagents to achieve the desired regioselectivity.

Molecular Structure Analysis

X-ray crystallography analysis is a powerful tool for determining the molecular structure of halogenated pyridines. The study involving 5-bromo-2-chloro-6-methylpyrimidin-4-amine revealed that it crystallized in the monoclinic crystal system space group P21/n, with typical intramolecular hydrogen bonds observed in the crystalline network . Although the specific molecular structure of "5-Bromo-3-iodo-6-methylpyridin-2-amine" is not provided, similar analytical techniques could be employed to elucidate its crystal structure and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines is influenced by the presence and position of the halogen substituents. For example, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine shows how different reaction conditions can lead to selective substitution at various positions on the pyridine ring . Similarly, the use of 2-bromo-6-isocyanopyridine in multicomponent chemistry demonstrates the versatility of brominated pyridines in forming a variety of compounds under different reaction conditions . These findings suggest that "5-Bromo-3-iodo-6-methylpyridin-2-amine" could also participate in various chemical reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are largely determined by their molecular structure and the nature of their substituents. The study on the synthesis of pentasubstituted pyridines using halogen dance reactions highlights the potential of halogenated pyridines as building blocks in medicinal chemistry, due to their valuable functional groups . The properties of "5-Bromo-3-iodo-6-methylpyridin-2-amine" would likely be influenced by the electron-withdrawing effects of the bromo and iodo substituents, as well as the electron-donating effect of the methyl group, which could affect its boiling point, solubility, and stability.

Scientific Research Applications

Applications in Biogenic Amine Research

Biogenic Amine Formation and Safety in Food Products : Biogenic amines, such as histamine and cadaverine, play significant roles in food safety and quality determination. Research on biogenic amines focuses on their formation through decarboxylation of amino acids by bacteria, their impact on food intoxication, spoilage, and the formation of nitrosamines, which are potentially carcinogenic. Understanding the interactions between biogenic amines can inform food safety practices and the development of preservation methods to ensure the safety of fish products and other foods (Bulushi et al., 2009).

Degradation of Nitrogen-Containing Compounds

Advanced Oxidation Processes (AOPs) for Amine Degradation : AOPs are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. Research in this area focuses on the degradation efficiencies of various processes, mechanisms of action, and the impact of operational parameters. This knowledge is critical for developing technologies aimed at reducing the environmental and health risks posed by persistent nitrogen-containing compounds in water sources (Bhat & Gogate, 2021).

Applications in Catalysis and Material Science

Amine-Functionalized Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have garnered attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The development and application of these materials, through various synthesis methods, demonstrate their utility in gas separation and catalysis, highlighting the relevance of nitrogen-containing functionalities in advancing environmental and chemical engineering solutions (Lin, Kong, & Chen, 2016).

Safety And Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

5-bromo-3-iodo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOOHCESFJXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646852
Record name 5-Bromo-3-iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-6-methylpyridin-2-amine

CAS RN

958357-86-3
Record name 5-Bromo-3-iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodo-6-methylpyridin-2-amine
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